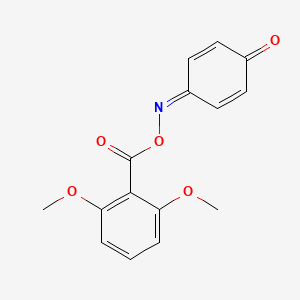![molecular formula C18H19ClN2O2 B5873712 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide, also known as DEAB, is a small molecule inhibitor that has been extensively used in scientific research. DEAB is a reversible inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes.
作用机制
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide inhibits the ALDH enzyme by binding to its active site and blocking the conversion of aldehydes to their corresponding acids. ALDH is a key enzyme in the detoxification of endogenous and exogenous aldehydes, and its inhibition can lead to the accumulation of toxic aldehydes, resulting in cell death.
Biochemical and Physiological Effects
In addition to its role in cancer, stem cell, and developmental biology research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to have other biochemical and physiological effects. For example, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of bacteria and fungi by targeting their ALDH enzymes. 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cellular damage.
实验室实验的优点和局限性
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a reversible inhibitor, which allows for the study of the effects of ALDH inhibition on cellular processes without permanently altering the cells. However, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide also has some limitations. Its specificity for ALDH is not absolute, and it can inhibit other enzymes that have a similar active site. In addition, the concentration of 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide required to inhibit ALDH activity can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide. One area of research is the development of more specific and potent ALDH inhibitors that can be used in cancer therapy. Another area of research is the identification of other cellular processes that are affected by ALDH inhibition. Finally, the use of 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide in combination with other drugs or therapies could be explored to enhance its efficacy in cancer treatment.
合成方法
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide can be synthesized through a multistep process starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron or zinc. The resulting amino compound is then acylated with diethylcarbamoyl chloride to form the carbamate derivative. Finally, the chlorination of the carbamate compound using thionyl chloride yields 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide.
科学研究应用
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used in a wide range of scientific research, including cancer research, stem cell research, and developmental biology. In cancer research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth and invasion of cancer cells by targeting the ALDH enzyme. ALDH is overexpressed in many types of cancer, and its inhibition by 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide can lead to the accumulation of toxic aldehydes, resulting in cell death. In stem cell research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used to identify and isolate a subpopulation of cells with low ALDH activity, which are believed to be more primitive and have a higher potential for differentiation. In developmental biology, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used to study the role of retinoic acid signaling in embryonic development.
属性
IUPAC Name |
2-chloro-N-[4-(diethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19/h5-12H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCZABAVXPQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)
![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)

![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)



![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)
